molecular formula C25H44O2 B162296 5-Nonadecylbenzene-1,3-diol CAS No. 35176-46-6

5-Nonadecylbenzene-1,3-diol

Cat. No. B162296
CAS RN: 35176-46-6
M. Wt: 376.6 g/mol
InChI Key: PUNOCEUUYUXUGR-UHFFFAOYSA-N
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Description

5-Nonadecylbenzene-1,3-diol is a member of resorcinols . It is a natural product found in organisms such as Grosmannia wageneri and Hordeum vulgare .


Molecular Structure Analysis

The molecular formula of 5-Nonadecylbenzene-1,3-diol is C25H44O2 . Its InChI is 1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h20-22,26-27H,2-19H2,1H3 . The molecular weight is 376.6 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of 5-Nonadecylbenzene-1,3-diol is 376.6 g/mol . The molecular formula is C25H44O2 . The InChI is 1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h20-22,26-27H,2-19H2,1H3 .

Scientific Research Applications

3. Phytochemicals in Food

  • Summary of Application : 5-Nonadecylbenzene-1,3-diol is a type of alkylresorcinol, a class of phenolic lipids found in the bran fraction of wholegrain wheat and rye . Alkylresorcinols have been studied for their potential health benefits and are used as biomarkers for whole grain wheat and rye intake.

4. Asymmetric Synthesis of Chiral 1,3-diols

  • Summary of Application : Chiral 1,3-diols are highly valuable molecules used in industries such as pharmaceuticals, cosmetics, and agriculture . A new strategy was developed to synthesize enantiomerically pure (>99% ee) 1,3-diols .
  • Methods of Application : The study involves the use of a new proline-derived organocatalyst and Cu(OTf)2 as an additive in DMSO−H2O for the first time .
  • Results or Outcomes : A two-step asymmetric reaction was developed for chiral 1,3-diol enantiomers with high enantiomeric purity . The structures of all the original chiral compounds obtained were elucidated by infrared and nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis methods .

5. Phytochemicals in Food

  • Summary of Application : 5-Nonadecylbenzene-1,3-diol is a type of alkylresorcinol, a class of phenolic lipids found in the bran fraction of wholegrain wheat and rye . Alkylresorcinols have been studied for their potential health benefits and are used as biomarkers for whole grain wheat and rye intake.

6. Biosynthesis of Structurally Diverse Diols

properties

IUPAC Name

5-nonadecylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h20-22,26-27H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNOCEUUYUXUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188665
Record name 5-(n-Nonadecyl)resorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Nonadecyl-1,3-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Nonadecylbenzene-1,3-diol

CAS RN

35176-46-6
Record name 5-Nonadecylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35176-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(n-Nonadecyl)resorcinol
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Record name 5-(n-Nonadecyl)resorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nonadecylresorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Nonadecyl-1,3-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

96.5 - 97.5 °C
Record name 5-Nonadecyl-1,3-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CE Tyl, M Bunzel - Journal of agricultural and food chemistry, 2012 - ACS Publications
Antioxidant activity-guided fractionation based on three in vitro antioxidant assays (Folin–Ciocalteu, TEAC, and leucomethylene blue assays) was used to identify major antioxidants in …
Number of citations: 35 pubs.acs.org
C Tyl - 2012 - conservancy.umn.edu
Since observational studies have consistently shown an inverse relationship of whole grain consumption and risks for chronic diseases, the 2010 US dietary guidelines recommend the …
Number of citations: 1 conservancy.umn.edu
K Parikka - 2007 - Helsingin yliopisto
Number of citations: 4

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